
L-Glutamic acid, N-(4-aminobenzoyl)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate): , identified by the Unique Ingredient Identifier (UNII) GFI92QDR2K, is a compound with the molecular formula C12H12N2O5.Na.H. This compound is a derivative of 4-aminobenzoic acid and L-glutamic acid, and it is often used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) typically involves the amidation of 4-aminobenzoic acid with L-glutamic acid. One common method includes dissolving 4-aminobenzoic acid in methanol, followed by the addition of salicylaldehyde, sodium cyanoborohydride, and glacial acetic acid. The mixture is stirred at room temperature for 24 hours .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Various substituted benzoyl and glutamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential antimicrobial and cytotoxic properties. It has shown activity against methicillin-resistant Staphylococcus aureus and other pathogens .
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its cytotoxic effects on cancer cell lines .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) involves its interaction with microbial cell walls, leading to disruption of cell membrane integrity and inhibition of essential enzymatic processes. This results in the antimicrobial and cytotoxic effects observed in various studies .
Comparison with Similar Compounds
4-Aminobenzoic Acid: A precursor to Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) with similar antimicrobial properties.
N-(4-Aminobenzoyl)-β-alanine: Another derivative with comparable biological activities.
Uniqueness: Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) is unique due to its specific combination of 4-aminobenzoic acid and L-glutamic acid, which imparts distinct chemical and biological properties.
Properties
CAS No. |
97772-96-8 |
|---|---|
Molecular Formula |
C12H13N2NaO5 |
Molecular Weight |
288.23 g/mol |
IUPAC Name |
sodium;(2S)-2-[(4-aminobenzoyl)amino]pentanedioate;hydron |
InChI |
InChI=1S/C12H14N2O5.Na/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16;/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19);/q;+1/p-1/t9-;/m0./s1 |
InChI Key |
QTFDQUUWYNVHIJ-FVGYRXGTSA-M |
Isomeric SMILES |
[H+].C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])N.[Na+] |
Canonical SMILES |
[H+].C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


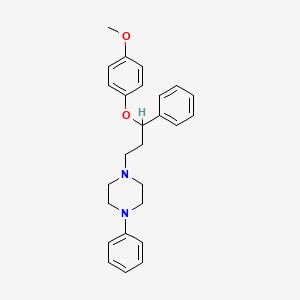
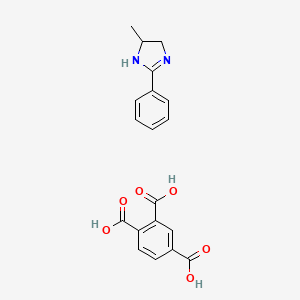
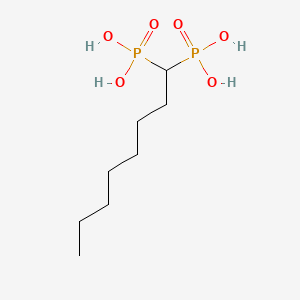

![2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12714127.png)
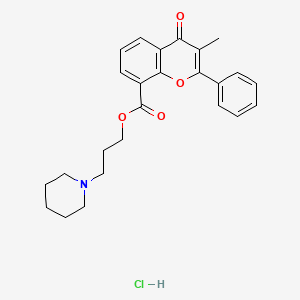
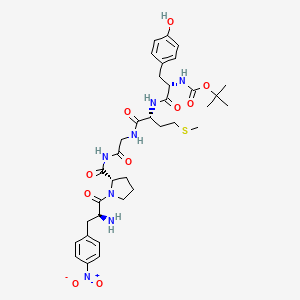
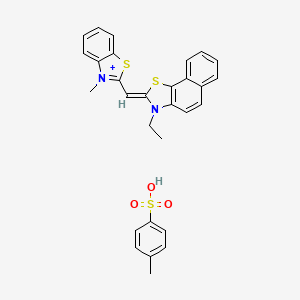
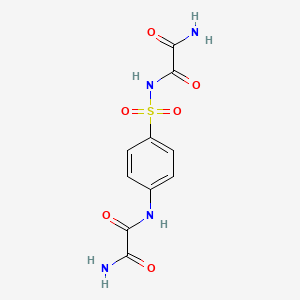
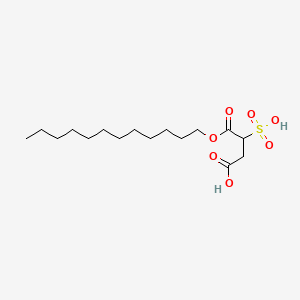


![1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one](/img/structure/B12714166.png)

